4-Chloro-3-((trimethylsilyl)ethynyl)pyridine
Overview
Description
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the empirical formula C10H12ClNSi . It has a molecular weight of 209.75 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine is 1S/C10H12ClNSi/c1-13(2,3)7-5-9-8-12-6-4-10(9)11/h4,6,8H,1-3H3 . The SMILES string is CSi©C#Cc1cnccc1Cl .Physical And Chemical Properties Analysis
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine is a solid . The density of a similar compound, 3-[(Trimethylsilyl)ethynyl]pyridine, is 0.922 g/mL at 25 °C .Scientific Research Applications
Synthesis and Characterization of Complex Molecules
Facilitating Synthesis of Functionalized Heterocycles : Arcadi et al. (2002) described the use of halopyridinols, which can be related to derivatives like "4-Chloro-3-((trimethylsilyl)ethynyl)pyridine", in synthesizing 2-substituted furo[3,2-b]pyridines and furo[2,3-b]pyridines through a coupling/cyclization process, showcasing the chemical's role in producing functionalized heterocycles for further research applications Arcadi et al., 2002.
Preparation of Nitrogen-Containing Cycles : Research by Rudler et al. (2002) involved the reaction of pyridine and bis(trimethylsilyl)ketene acetals, a process potentially applicable to "4-Chloro-3-((trimethylsilyl)ethynyl)pyridine", to generate nitrogen-containing lactones, indicating its utility in synthesizing complex organic frameworks Rudler et al., 2002.
Cycloaddition Reactions : The work by Matsumoto et al. (1987) on 1,3-dipolar cycloaddition reactions involving bis(trimethylsilyl)ethyne showcases the potential of silicon-containing compounds, similar to "4-Chloro-3-((trimethylsilyl)ethynyl)pyridine", in synthesizing cyanoindolizines, highlighting the compound's relevance in creating heteroaromatic structures Matsumoto et al., 1987.
Catalytic and Synthetic Applications
Catalytic Property Studies : Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes using a base generated in situ, relevant to the chemistry of "4-Chloro-3-((trimethylsilyl)ethynyl)pyridine", showing its potential in catalytic applications for synthetic organic chemistry Shigeno et al., 2019.
Synthesis of Fluorescent Oligomers : Takayama et al. (2004) explored the site-selective monotitanation of dialkynylpyridines, which could include molecules like "4-Chloro-3-((trimethylsilyl)ethynyl)pyridine", for the efficient preparation of π-conjugated oligomers with intense blue fluorescence emission, indicating its use in materials science Takayama et al., 2004.
Safety And Hazards
properties
IUPAC Name |
2-(4-chloropyridin-3-yl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-8-12-6-4-10(9)11/h4,6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPODELODEGHSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673611 | |
Record name | 4-Chloro-3-[(trimethylsilyl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine | |
CAS RN |
1034467-33-8 | |
Record name | 4-Chloro-3-[(trimethylsilyl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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